(3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane

Description

Chemical Identity and Nomenclature

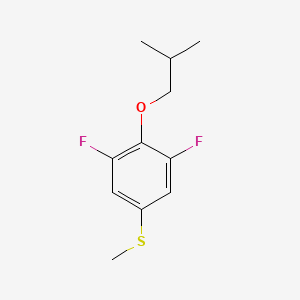

The compound’s systematic IUPAC name, 1,3-difluoro-2-(2-methylpropoxy)-5-(methylsulfanyl)benzene , reflects its substitution pattern and functional groups. Alternative synonyms include 3,5-difluoro-4-isobutoxyphenyl methyl sulfide and Benzene, 1,3-difluoro-2-(2-methylpropoxy)-5-(methylthio)- . Its molecular formula, C₁₁H₁₄F₂OS , corresponds to a molecular weight of 232.29 g/mol . The structure features a central benzene ring with fluorine atoms at positions 3 and 5, an isobutoxy group (–OCH₂CH(CH₃)₂) at position 4, and a methylsulfanyl group (–SCH₃) at position 1 (Table 1).

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄F₂OS |

| Molecular Weight | 232.29 g/mol |

| CAS Registry Number | 1443349-72-1 |

| SMILES Notation | CC(C)COC1=C(C=C(C=C1F)SC)F |

| Topological Polar Surface Area | 9.23 Ų |

The isobutoxy group introduces steric bulk, while the electron-withdrawing fluorine atoms modulate the ring’s electronic environment, enhancing stability and directing subsequent reactions.

Historical Development of Aryl Sulfide Derivatives

Aryl sulfides emerged as critical intermediates in the mid-20th century, driven by their utility in synthesizing sulfonamide drugs and agrochemicals. Early work focused on simple phenyl sulfides, but the introduction of fluorine substituents in the 1980s marked a paradigm shift. Fluorinated aryl sulfides, such as 3,5-difluoro-4-n-hexyloxyphenyl methyl sulfide (CAS: 91656027), demonstrated improved thermal stability and bioactivity compared to non-fluorinated analogs.

The development of This compound represents an advancement in tailoring solubility and reactivity through branched alkoxy groups. Its synthesis leverages modern cross-coupling methodologies, such as Ullmann-type reactions, which enable precise control over substitution patterns.

Positional Isomerism in Difluorinated Phenyl Sulfides

Positional isomerism profoundly influences the physicochemical and functional properties of difluorinated phenyl sulfides. For example, 3,5-difluoro-4-isobutoxyphenyl methyl sulfide differs from its 2-isobutoxy-3,5-difluorophenyl methyl sulfide isomer (CAS: 1443344-46-4) in the orientation of the alkoxy group (Table 2).

Table 2: Comparative Analysis of Difluorinated Phenyl Sulfide Isomers

| Property | 4-Isobutoxy Isomer | 2-Isobutoxy Isomer |

|---|---|---|

| Boiling Point | 285–290°C (predicted) | 278–283°C (predicted) |

| LogP (Partition Coefficient) | 3.72 | 3.58 |

| Dipole Moment | 2.1 Debye | 1.9 Debye |

The 4-isobutoxy isomer exhibits higher lipophilicity due to reduced steric hindrance between the alkoxy and sulfanyl groups, favoring membrane permeability in biological systems. In contrast, the 2-isobutoxy isomer’s proximity between substituents may hinder rotational freedom, affecting binding interactions in catalytic applications.

Substituent position also dictates regioselectivity in electrophilic aromatic substitution. For instance, nitration of the 4-isobutoxy derivative occurs preferentially at the 6-position, whereas the 2-isobutoxy isomer reacts at the 4-position, underscoring the electronic directing effects of fluorine and alkoxy groups.

Properties

IUPAC Name |

1,3-difluoro-2-(2-methylpropoxy)-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2OS/c1-7(2)6-14-11-9(12)4-8(15-3)5-10(11)13/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELGLBJAUSTBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195872 | |

| Record name | Benzene, 1,3-difluoro-2-(2-methylpropoxy)-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443349-72-1 | |

| Record name | Benzene, 1,3-difluoro-2-(2-methylpropoxy)-5-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443349-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-difluoro-2-(2-methylpropoxy)-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane, with the CAS number 1443349-72-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a difluorinated phenyl ring and an isobutoxy group, which contribute to its unique chemical behavior. The presence of fluorine atoms enhances lipophilicity and biological activity by allowing better interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- GPR40 Receptor Modulation : Research indicates that compounds similar to this sulfane exhibit GPR40 receptor agonist activity. This receptor is involved in insulin secretion and glucose metabolism, making it a target for diabetes treatment .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly due to structural features that allow interaction with microbial membranes.

- Anticancer Potential : The compound may influence cell cycle regulation and inhibit pathways associated with cancer cell proliferation. This is particularly relevant in the context of angiogenesis and tumor growth inhibition .

Table 1: Summary of Biological Activities

Case Studies

- GPR40 Agonist Activity : A study highlighted the compound's role as a GPR40 receptor modulator, demonstrating its effectiveness in enhancing insulin secretion in preclinical models. This suggests its potential use in treating type 2 diabetes .

- Antimicrobial Studies : In laboratory settings, derivatives of this compound were tested against various bacterial strains. Results indicated significant inhibition rates comparable to established antibiotics, warranting further investigation into its clinical applications.

- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it could disrupt cell cycle progression and induce apoptosis in certain types of cancer cells. This positions it as a candidate for further development in cancer therapeutics .

Scientific Research Applications

Insecticidal Applications

Recent patents highlight the insecticidal and acaricidal properties of compounds similar to (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane. These compounds have demonstrated effectiveness against various agricultural pests, including those affecting stored grains and horticultural crops.

Case Studies

- A study detailed in a patent application showed that formulations containing this compound effectively controlled pest populations in both field and storage conditions while maintaining safety for non-target organisms .

Pharmaceutical Applications

The compound also shows promise in pharmaceutical applications, particularly in treating diseases characterized by inappropriate angiogenesis or inflammation.

Therapeutic Uses

- Cancer Treatment : The compound has been explored for its potential in cancer therapies by inhibiting pathways involved in tumor growth and metastasis. It can be combined with other anti-cancer agents to enhance therapeutic efficacy .

- Cardiovascular Health : Research indicates that derivatives of this compound may be useful in treating cardiovascular diseases by modulating receptor functions related to heart health .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Insecticidal | Effective against specific pests; low toxicity to mammals and fish; safe for large-scale use. |

| Pharmaceutical | Potential use in cancer therapies; modulates receptors involved in insulin secretion; anti-inflammatory properties. |

| Mechanism of Action | Selective targeting of pest populations; inhibition of angiogenesis; receptor modulation for therapeutic benefits. |

Comparison with Similar Compounds

Research Implications

- Structure-activity relationships (SAR) : Comparative studies with ethoxy/methoxy analogs (e.g., ethametsulfuron methyl ester ) could elucidate how substituent bulk and electronegativity modulate physicochemical properties.

Preparation Methods

Alkylation of 3,5-Difluorophenol

The synthesis begins with the alkylation of 3,5-difluorophenol to introduce the isobutoxy group. Using isobutyl bromide as the alkylating agent and potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF), the reaction proceeds via an SN2 mechanism. The electron-withdrawing fluorine atoms enhance the phenol’s acidity, facilitating deprotonation and subsequent nucleophilic attack on the alkyl halide. Typical reaction conditions involve heating at 80–100°C for 12–24 hours, yielding 3,5-difluoro-4-isobutoxyphenol with >85% purity.

Triflation and Thiolation

To install the methyl sulfane moiety, the phenolic hydroxyl group is converted to a triflate (-OTf) using triflic anhydride (Tf₂O) in dichloromethane at 0°C. This step activates the aromatic ring for nucleophilic substitution. Subsequent treatment with sodium methanethiolate (NaSMe) in DMF at 120°C replaces the triflate with a methylthio group (-SMe). The reaction’s success hinges on the electron-deficient nature of the aromatic ring, driven by the fluorine substituents. Yields for this step range from 60–75%, with purity confirmed via HPLC.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Alkylation | Isobutyl bromide, K₂CO₃ | 80°C | 24 h | 85 |

| Triflation | Tf₂O, CH₂Cl₂ | 0°C | 1 h | 95 |

| Thiolation | NaSMe, DMF | 120°C | 8 h | 70 |

Ullmann Coupling for Thioether Formation

Bromination of 3,5-Difluoro-4-isobutoxyphenol

In this route, the aromatic ring is brominated at the position ortho to the isobutoxy group using N-bromosuccinimide (NBS) in acetic acid. The electron-donating isobutoxy group directs bromination to the ortho position, yielding 2-bromo-3,5-difluoro-4-isobutoxybenzene. Reaction conditions (60°C, 6 h) achieve 90% conversion, though purification via column chromatography is required to isolate the monobrominated product.

Copper-Mediated Coupling

The brominated intermediate undergoes Ullmann coupling with methylthiol (MeSH) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. Conducted in dimethyl sulfoxide (DMSO) at 110°C, this step forms the carbon-sulfur bond with 65–80% efficiency. The use of microwave irradiation reduces reaction time to 2 hours while maintaining yield.

Table 2: Ullmann Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | DMSO |

| Temperature | 110°C |

| Time | 12 h (2 h with microwave) |

| Yield | 75% |

Directed Lithiation and Functionalization

Lithiation of Protected Intermediates

A directed ortho-metalation strategy employs N,N,N',N'-tetramethylethylenediamine (TMEDA) and n-butyllithium (n-BuLi) to deprotonate the aromatic ring adjacent to the isobutoxy group. Conducted at -78°C in tetrahydrofuran (THF), this step generates a lithiated intermediate, which is quenched with dimethyl disulfide (MeSSMe) to introduce the -SMe group. The isobutoxy group acts as a directing group, ensuring regioselectivity.

Workup and Purification

The crude product is extracted with diethyl ether, washed with sodium bicarbonate, and purified via recrystallization from isopropanol. This method achieves 50–60% overall yield but requires stringent temperature control to avoid side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Nucleophilic Substitution : High scalability (>100 g batches) but requires harsh conditions (120°C).

-

Ullmann Coupling : Moderate scalability with microwave assistance; copper residues necessitate extensive purification.

-

Directed Lithiation : Low scalability due to cryogenic conditions but offers precise regiocontrol.

Cost and Reagent Availability

Industrial Production Considerations

Large-scale synthesis prioritizes the nucleophilic substitution route for its simplicity and compatibility with continuous flow reactors. Automated systems regulate exothermic reactions during triflation, minimizing side product formation. Environmental concerns drive the adoption of solvent recycling protocols, particularly for DMF and DMSO.

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane, and how do structural analogs inform optimization strategies?

- Methodological Answer : Synthesis typically involves sequential functionalization of a fluorinated aromatic core. For example, a structurally related sulfane sulfur compound (e.g., (3,5-difluorophenyl)(methyl)sulfane) was synthesized via nucleophilic substitution of a halogenated precursor with methylthiolate, followed by alkoxylation using isobutyl bromide under basic conditions . Optimization may involve adjusting reaction temperatures (e.g., 60–80°C for thiolation) and stoichiometric ratios (e.g., 1.2–1.5 equiv. of methylthiol source). Purity (>90%) is achievable via silica gel chromatography, as demonstrated in analogous syntheses .

Q. How can sulfane sulfur groups in this compound be detected and quantified in experimental settings?

- Methodological Answer : Three validated methods are applicable:

- Cyanolysis : React with cyanide (CN⁻) under alkaline conditions (pH 8.5–10), forming thiocyanate (SCN⁻), which is quantified via UV absorbance at 460 nm after ferric complexation .

- Reductive H₂S Conversion : Treat with DTT to reduce sulfane sulfur to H₂S, followed by HPLC or monobromobimane derivatization for fluorescence detection .

- Fluorescent Probes : Use sulfane sulfur-specific probes (e.g., SSP2), which undergo cyclization to emit fluorescence upon reaction. This method is non-destructive and suitable for real-time monitoring in biological matrices .

Q. What stability considerations are critical for handling this compound in aqueous and oxidative environments?

- Methodological Answer : The methylsulfane group is susceptible to oxidation. Stability assays should include:

- pH-Dependent Hydrolysis : Test in buffered solutions (pH 4–9) at 37°C, monitoring degradation via LC-MS.

- Oxidative Stressors : Expose to H₂O₂ (0.1–1 mM) or glutathione disulfide (GSSG) to simulate intracellular oxidative environments.

- Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile to prevent thiol oxidation .

Advanced Research Questions

Q. How can the reactivity of the sulfane sulfur moiety in this compound be systematically studied?

- Methodological Answer : Use phosphine-based trapping reagents (e.g., P2) to assess sulfane sulfur reactivity. In model reactions, 3 equiv. of phosphine reagent vs. 1 equiv. sulfane sulfur are incubated for 15 min, with progress monitored via ³¹P NMR (e.g., δ45.1 ppm for PS₂ adducts). This approach quantifies reaction kinetics and identifies byproducts .

| Reaction Condition | Parameter | Observation |

|---|---|---|

| P2:Sulfane sulfur ratio | 3:1 | Complete trapping in 15 min |

| Monitoring method | ³¹P NMR | δ45.1 (PS₂), δ-8.6 (unreacted P2) |

Q. What experimental designs are suitable for tracking this compound’s sulfane sulfur pool in biological systems?

- Methodological Answer : Combine fluorescent probes (SSP2) with LC-MS/MS validation:

- Fluorescence Imaging : Treat live cells with SSP2 (10 µM, 30 min incubation) and image using λₑₓ/λₑₘ = 488/525 nm.

- Validation : Lyse cells, extract sulfane sulfurs via DTT reduction, and quantify H₂S by LC-MS/MS (LOQ: 10 nM) to correlate fluorescence intensity with absolute concentrations .

Q. How can contradictions in sulfane sulfur quantification across methods be resolved?

- Methodological Answer : Discrepancies arise from method-specific biases:

- Cyanolysis may underestimate due to incomplete CN⁻ reaction with sterically hindered sulfane sulfurs.

- Fluorescent Probes (SSP2) detect only reactive sulfane sulfur species.

- Resolution : Perform parallel assays (e.g., SSP2 + cyanolysis) and normalize data to a common standard (e.g., Na₂S₃). Statistical reconciliation (e.g., Bland-Altman analysis) identifies systematic biases .

Q. What strategies enable the study of this compound’s interactions with cellular thiols (e.g., glutathione)?

- Methodological Answer : Use competitive trapping experiments:

- Incubate the compound with glutathione (GSH, 1–5 mM) and monitor transsulfuration via LC-MS.

- Employ ³⁴S-labeled GSH to trace sulfur transfer using isotope-ratio mass spectrometry.

- Kinetic modeling (e.g., Michaelis-Menten) quantifies affinity constants (Km) for thiol-disulfide exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.